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2-methoxy-1H-quinazolin-4-one

Cat. No.: B7819984
M. Wt: 176.17 g/mol
InChI Key: VBTJLUHQGXNGAO-UHFFFAOYSA-N
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Description

Significance of the Quinazolinone Scaffold in Medicinal Chemistry and Drug Discovery

The quinazolinone scaffold, a fused heterocyclic system comprising a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a prominent structure in medicinal chemistry. cbijournal.commdpi.com Its significance stems from its presence in over 200 naturally occurring alkaloids isolated from various plants, microorganisms, and animals, as well as its role as a "privileged structure" in the design of synthetic bioactive molecules. mdpi.comresearchgate.net This privileged nature means that the quinazolinone core is capable of binding to multiple biological targets with high affinity, making it a versatile starting point for drug discovery. researchgate.netresearchgate.net

The chemical versatility of the quinazolinone ring allows for substitutions at various positions, particularly at the 2, 3, 6, and 8 positions, which has been crucial in developing structure-activity relationships for different biological targets. researchgate.net This structural flexibility has led to the discovery of quinazolinone derivatives with a wide array of pharmacological activities. researchgate.netnih.govnih.gov

The broad spectrum of biological activities exhibited by quinazolinone derivatives includes:

Anticancer: Many quinazolinone-based compounds have shown potent anticancer activity, targeting various mechanisms involved in tumor growth and proliferation. mdpi.comnih.govtandfonline.com

Anti-inflammatory: Derivatives of this scaffold have demonstrated significant anti-inflammatory properties. mdpi.commdpi.com

Antimicrobial: The quinazolinone core has been utilized to develop agents with antibacterial and antifungal properties. nih.govijbpsa.com

Antiviral: Certain quinazolinone derivatives have shown promise as antiviral agents, including activity against the influenza virus. mdpi.com

Anticonvulsant: The scaffold has been explored for its potential in developing new treatments for seizures. nih.gov

Other Activities: The list of biological effects extends to antihypertensive, antimalarial, antidiabetic, and antipsychotic activities, among others. nih.govmdpi.comarabjchem.org

The stability of the quinazolinone ring to metabolic reactions like oxidation, reduction, and hydrolysis further enhances its appeal as a pharmacophore. researchgate.net This combination of a wide range of biological activities, synthetic accessibility, and favorable chemical properties has solidified the quinazolinone scaffold as a cornerstone in the field of medicinal chemistry and drug discovery. nih.govrjptonline.org

Overview of 2-Methoxy-1H-quinazolin-4-one as a Promising Heterocyclic System

Within the broad and versatile family of quinazolinones, this compound stands out as a particularly interesting and promising heterocyclic system for further research and development. This specific derivative possesses the foundational quinazolinone core, which already imparts a wide range of potential biological activities. The presence of a methoxy (B1213986) group at the 2-position, however, introduces unique electronic and steric properties that can significantly influence its interaction with biological targets.

Research into derivatives of this compound has revealed its potential in various therapeutic areas. For instance, derivatives have been synthesized and investigated for their antiproliferative activities against cancer cell lines. mdpi.com In one study, a series of 2-substituted quinazolines, originating from 2-methoxybenzoic acid, were synthesized and evaluated against nine cancer cell lines. mdpi.com

Furthermore, the core structure of this compound serves as a valuable intermediate in the synthesis of more complex molecules. For example, it can be a precursor for creating 2-substituted quinazolin-4(3H)-ones with a variety of functional groups, allowing for the exploration of a wider chemical space and the potential discovery of compounds with enhanced potency and selectivity. nih.govrsc.org The synthesis of 2-(2-methoxystyryl)quinazolin-4(3H)-one and 2-(3-methoxystyryl)quinazolin-4(3H)-one, for example, has led to compounds with sub-μM potency in growth inhibition of cancer cells. nih.gov

The study of this compound and its derivatives is an active area of research, with scientists exploring its potential in various biological applications. The inherent properties of the quinazolinone scaffold, combined with the specific influence of the 2-methoxy substituent, make it a compelling platform for the design and discovery of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B7819984 2-methoxy-1H-quinazolin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTJLUHQGXNGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity Spectrum and Mechanistic Investigations of 2 Methoxy 1h Quinazolin 4 One Derivatives

Anticancer Activity

Quinazoline (B50416) and its oxidized derivatives, quinazolinones, represent a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, particularly in oncology. mdpi.commdpi.com The quinazoline scaffold is a key pharmacophore in the design of various anticancer agents. nih.govmdpi.com Derivatives of 2-methoxy-1H-quinazolin-4-one, in particular, have emerged as potent modulators of crucial cellular pathways that are often dysregulated in cancer. mdpi.commdpi.com These compounds exert their anticancer effects through a variety of mechanisms, including the disruption of cancer cell proliferation, induction of programmed cell death (apoptosis), and interference with oncogenic signaling cascades. nih.govnih.gov

Derivatives of this compound have demonstrated a broad spectrum of antiproliferative activity against a diverse panel of human cancer cell lines. The cytotoxic efficacy of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

For instance, a series of 2-styrylquinazolin-4(3H)-ones, including those with methoxy (B1213986) substitutions, have shown potent growth inhibition. The compound 2-(2-methoxystyryl)quinazolin-4(3H)-one exhibited sub-micromolar potency against a range of cell lines, including HT29 (colon), U87 (glioblastoma), A2780 (ovarian), H460 (lung), and BE2-C (neuroblastoma). rsc.orgnih.gov Similarly, 2-(3-methoxystyryl)quinazolin-4(3H)-one also displayed sub-micromolar growth inhibitory values. rsc.orgnih.gov Another study highlighted a derivative with a 2-methoxyphenyl substitution, which displayed a remarkable antiproliferative profile against the majority of nine tested cancer cell lines. mdpi.com

Other quinazolin-4-one derivatives have also shown significant cytotoxic effects. A series of quinazolin-4(3H)-one hydrazides exhibited high inhibitory activity against MCF-7 breast cancer cells, with IC₅₀ values ranging from 0.20 to 0.84 µM. nih.gov In another study, a newly synthesized quinazolin-4-one derivative, compound 17 , was found to be highly potent against the MCF-7 cell line with an IC₅₀ of 0.06 μM, equipotent to the standard drug doxorubicin. nih.gov Furthermore, 2-sulfanylquinazolin-4(3H)-one derivatives have shown broad-spectrum anticancer activities against HepG2 (liver), MCF-7 (breast), MDA-231 (breast), and HeLa (cervical) cancer cell lines, with IC₅₀ values ranging from 1.94 to 7.1 µM. mdpi.com

In Vitro Antiproliferative Activity of Selected this compound Derivatives
CompoundCancer Cell LineCell Line OriginIC₅₀ (µM)Reference
2-(2-methoxystyryl)quinazolin-4(3H)-oneHT29Colon<1 rsc.orgnih.gov
2-(2-methoxystyryl)quinazolin-4(3H)-oneU87Glioblastoma<1 rsc.orgnih.gov
2-(2-methoxystyryl)quinazolin-4(3H)-oneA2780Ovarian<1 rsc.orgnih.gov
2-(2-methoxystyryl)quinazolin-4(3H)-oneH460Lung<1 rsc.orgnih.gov
2-(3-methoxystyryl)quinazolin-4(3H)-oneVarious-<1 rsc.orgnih.gov
Quinazolin-4(3H)-one hydrazide (3a)MCF-7Breast0.20 ± 0.02 nih.gov
Quinazolin-4(3H)-one hydrazide (3j)MCF-7Breast0.20 ± 0.02 nih.gov
Compound 17MCF-7Breast0.06 nih.gov
Compound 5d (2-sulfanylquinazolin-4(3H)-one derivative)HepG2Liver1.94 - 7.1 mdpi.com
Compound 5d (2-sulfanylquinazolin-4(3H)-one derivative)MCF-7Breast1.94 - 7.1 mdpi.com

One of the key mechanisms through which this compound derivatives exert their anticancer effects is by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in maintaining cell structure and are critical for cell division, specifically in the formation of the mitotic spindle. Disruption of microtubule polymerization or depolymerization can halt cell division and trigger cell death. mdpi.com

Several studies have identified quinazolinone derivatives as potent microtubule-disrupting agents. mdpi.com For example, 2-methoxyestradiol-based quinazolinone derivatives were found to be more potent antiproliferative agents than combretastatin, a known microtubule disruptor. mdpi.com These 2'-methoxy derivatives were shown to disrupt microtubules, highlighting their anticancer activity. mdpi.com Molecular modeling studies have shown that certain derivatives, such as 2-(2-methoxystyryl)quinazolin-4(3H)-one and 2-(3-methoxystyryl)quinazolin-4(3H)-one, can fit into the colchicine (B1669291) binding pocket of tubulin. rsc.orgnih.gov By binding to this site, these compounds inhibit tubulin polymerization, leading to a reduction in microtubule formation. nih.govrsc.orgnih.gov This interference with microtubule organization ultimately leads to mitotic arrest. mdpi.com

By disrupting microtubule dynamics and other cellular processes, derivatives of this compound can cause perturbations in the cell cycle, leading to cell cycle arrest at specific phases. This arrest prevents cancer cells from completing cell division and proliferating.

The phase of cell cycle arrest can vary depending on the specific derivative and the cancer cell line. For instance, the tubulin-inhibiting compound 14 (7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one) was found to arrest most cells in the G2/M phase of the cell cycle. nih.gov Similarly, 2-(2-methoxystyryl)quinazolin-4(3H)-one and another potent derivative, 39 , induced G2/M cell cycle arrest, which is indicative of tubulin polymerization inhibition. nih.gov A novel quinazoline derivative, 04NB-03 , also induced cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells. nih.gov

In contrast, other derivatives have been shown to cause arrest at different phases. The compound 2-phenoxymethyl-3H-quinazolin-4-one (PMQ) induced a concentration-dependent G0/G1 cell cycle arrest in HL-60 leukemia cells. exp-oncology.com.ua A different quinazolin-4-one derivative, compound 17 , induced pre-G1 and G1-phase cell cycle arrest in MCF-7 cells, while in MDA-MB-231 cells, it caused arrest at the pre-G1 and S phases. nih.gov Furthermore, a 2-sulfanylquinazolin-4(3H)-one derivative was shown to arrest HepG2 cells at the S phase. mdpi.com

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. A hallmark of many cancers is the evasion of apoptosis. nih.gov Many quinazolinone derivatives have demonstrated the ability to induce apoptosis in cancer cells, making it a significant component of their anticancer activity. mdpi.comnih.gov

The induction of apoptosis can occur through intrinsic (mitochondrial) or extrinsic pathways. Several quinazolinone derivatives trigger the intrinsic pathway. For example, certain compounds cause the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3/7, leading to apoptotic changes. nih.gov The compound 2-phenoxymethyl-3H-quinazolin-4-one (PMQ) was shown to induce apoptosis in HL-60 leukemia cells primarily through the mitochondrial/caspase-9 dependent pathway. exp-oncology.com.ua

Further investigation into the molecular mechanisms has shown that these derivatives can modulate the expression of key apoptosis-regulating proteins. For instance, one potent derivative increased the expression of pro-apoptotic genes such as p53, PUMA, Bax, caspase-3, caspase-8, and caspase-9, while decreasing the expression of the anti-apoptotic gene Bcl-2 in MCF-7 cells. nih.gov Another derivative, in HepG2 cells, also upregulated caspase-3, caspase-9, and Bax, and downregulated Bcl-2. mdpi.com The induction of apoptosis by these compounds has been confirmed through methods such as Hoechst staining and flow cytometry, which detect characteristic morphological and cellular changes associated with apoptotic cell death. nih.govnih.gov

Quinazolinone-based compounds have been extensively studied as inhibitors of various protein kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival. mdpi.com The aberrant activity of kinases, particularly tyrosine kinases, is a common driver of tumorigenesis. mdpi.com

Derivatives of this compound have shown inhibitory activity against a range of kinases. They have been identified as inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase often overexpressed in cancers like non-small-cell lung cancer. mdpi.comnih.gov In addition to EGFR, these compounds have demonstrated inhibitory effects against other important kinases such as HER2 (human epidermal growth factor receptor 2), VEGFR2 (vascular endothelial growth factor receptor-2), and CDK2 (cyclin-dependent kinase 2). nih.govmdpi.com For example, compounds 2i and 3i showed potent inhibitory activity against CDK2, HER2, and EGFR tyrosine kinases. nih.gov A 2-sulfanylquinazolin-4(3H)-one derivative exhibited nanomolar range inhibition against HER2, EGFR, and VEGFR2. mdpi.com

Other signaling pathways are also targeted. One benzimidazole-quinazolinone derivative was found to target RAF kinase, induce G2/M arrest, and trigger apoptosis in melanoma cells. mdpi.com Some derivatives act as inhibitors of phosphoinositide-3 kinase (PI3K), a key enzyme in a signaling pathway crucial for cell survival and proliferation. mdpi.com Additionally, quinazolinone hydrazide derivatives have been developed as novel inhibitors of the MET (c-MET) receptor tyrosine kinase. nih.gov By targeting these specific kinases and signaling pathways, this compound derivatives can effectively disrupt the aberrant signaling cascades that fuel cancer growth and progression. mdpi.com

Modulation of Oncogenic Signaling Pathways and Kinase Inhibition

Antimicrobial Activity

In addition to their anticancer properties, quinazolinone derivatives have demonstrated significant potential as antimicrobial agents. biomedpharmajournal.orgeco-vector.comsemanticscholar.orgnih.gov They have been shown to be effective against a range of pathogenic bacteria and fungi. mdpi.com

A study investigating new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds found that the majority of the tested compounds exhibited potent antimicrobial activity. mdpi.com Compound 5a was the most potent, with Minimum Inhibitory Concentration (MIC) values in the range of 1–16 μg/mL against various bacterial and fungal strains. mdpi.com These compounds are believed to exert their antimicrobial effect by targeting the DNA gyrase enzyme. mdpi.com Another study reported that 2,3,6-trisubstituted quinazolin-4-one derivatives showed excellent activity against various bacteria and fungi, including E. coli, P. aeruginosa, A. niger, and C. albicans. biomedpharmajournal.org Specifically, derivative A-2 was excellent against E. coli, A-3 against A. niger, A-4 against P. aeruginosa, and A-6 against C. albicans. biomedpharmajournal.org Furthermore, an investigation into the antimicrobial activity of new quinazolin-4(3H)-one derivatives against Staphylococcus aureus and Streptococcus pneumoniae revealed that several compounds were able to inhibit the growth of these bacteria at concentrations ranging from 16 to 64 μg/ml. eco-vector.com

Compound/DerivativeActivityTarget MicroorganismsMIC/Activity Details
5aPotent antimicrobialVarious bacteria and fungiMIC: 1–16 μg/mL
A-2Excellent antibacterialE. coli-
A-3Excellent antifungalA. niger-
A-4Excellent antibacterialP. aeruginosa-
A-6Excellent antifungalC. albicans-
VMA-17-04AntimicrobialStaphylococcus aureusNo growth at 16-128 μg/ml
VMA 13-05AntimicrobialStaphylococcus aureusNo growth at 64-128 μg/ml
VMA-17-01AntimicrobialStaphylococcus aureusNo growth at 32-128 μg/ml

Antibacterial Efficacy

Derivatives of this compound have demonstrated notable efficacy against a range of pathogenic bacteria. The introduction of various substituents on the quinazolinone ring has been a key strategy in modulating their antibacterial potency. For instance, some synthesized quinazolinone derivatives have shown powerful activity against Gram-positive bacteria, in some cases comparable to the standard drug streptomycin. However, these same compounds were found to have no effect on Pseudomonas aeruginosa, a Gram-negative bacterium. mdpi.com The enhanced activity against Gram-positive strains may be attributed to better permeability through their bacterial cell wall. mdpi.com

In other studies, Schiff base derivatives of quinazolinones containing chloro or methoxy groups have exhibited good antimicrobial activity. mdpi.com It has also been observed that the substitution of a heteryl group at the aldimine in the 3-amino quinazolinone pharmacophore can significantly increase antibacterial activity against various tested bacterial pathogens. nih.gov Conversely, increasing the number of methoxy group substitutions on the benzylidene nucleus has been shown to decrease antibacterial activity against B. cereus and P. aeruginosa and diminish activity against S. aureus and E. coli. nih.gov

Compound/DerivativeBacterial Strain(s)Activity/MICReference
2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-oneVariousSuperior activity among synthesized compounds nih.gov
Schiff bases with chloro or methoxy groupsVariousGood antimicrobial activity mdpi.com
Quinazolinone derivatives II, III, and IVGram-positive bacteriaPowerfully active mdpi.com
Quinazolinone derivatives II, III, and IVPseudomonas aeruginosaNo effect mdpi.com

Antifungal Efficacy

The antifungal potential of this compound derivatives has also been a subject of investigation. Research has shown that certain derivatives exhibit significant inhibitory effects against various fungal strains. For example, some Schiff bases and their corresponding 2-azetidinones derived from quinazolinones displayed moderate to poor antifungal activity. mdpi.com However, other studies have reported that newly synthesized quinazolinone derivatives can be relatively active against fungi. mdpi.com

Specifically, certain 6-iodoquinazolin-4(3H)-one derivatives have been evaluated for their fungicidal activities. nih.gov In one study, four newly synthesized compounds with a quinazolinone structure exhibited significant antifungal activity against seven phytopathogenic fungi at concentrations of 150 and 300 mg/L. mdpi.com Among these, one compound showed a notable inhibitory effect against Fusarium oxysporum f. sp. Niveum. mdpi.com The presence of chlorine in certain pyrazol-quinazolinone compounds was found to have an obvious inhibitory effect on Rhizoctonia solani AG1. mdpi.com

Compound/DerivativeFungal Strain(s)Activity/InhibitionReference
Pyrazol-quinazolinone 2cFusarium oxysporum f. sp. Niveum62.42% inhibition at 300 mg/L mdpi.com
Pyrazol-quinazolinones 2a and 2b (containing chlorine)Rhizoctonia solani AG1Obvious inhibitory effect mdpi.com
Schiff bases and 2-azetidinonesVariousModerate to poor antifungal activity mdpi.com

Antiviral Efficacy

The antiviral properties of quinazolinone derivatives have been explored against several viruses, with recent attention on the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. Several studies have identified quinazolin-4-one derivatives as potent inhibitors of SARS-CoV-2 Mpro.

In one study, a quinazolin-4-one derivative, compound C7 , was identified as a non-covalent inhibitor of SARS-CoV-2 Mpro with an IC50 value of 0.085 ± 0.006 μM. nih.govnih.gov This compound also demonstrated effective inhibition of viral replication in SARS-CoV-2-infected Vero E6 cells with an EC50 of 1.10 ± 0.12 μM and low cytotoxicity (CC50 > 50 μM). nih.govnih.gov X-ray co-crystal structures revealed a non-covalent mechanism of action. nih.govnih.gov

Another quinazoline derivative, QZ4 , was identified from a small in-house library and showed an EC50 of approximately 6.5 µM against 3CLpro activity with a cytotoxic concentration (CC50) of more than 100 µM. nih.gov Molecular docking and molecular dynamics simulations have been employed to design novel SARS-CoV-2 Mpro inhibitors based on the quinazolin-4-one scaffold, identifying key amino acid residues like Met165, Met49, and Cys145 as important for binding. nih.gov

CompoundTargetIC50/EC50Reference
C7 SARS-CoV-2 MproIC50 = 0.085 ± 0.006 μM nih.govnih.gov
C7 SARS-CoV-2 in Vero E6 cellsEC50 = 1.10 ± 0.12 μM nih.govnih.gov
QZ4 SARS-CoV-2 3CLproEC50 ≈ 6.5 µM nih.gov

Anti-inflammatory Activity and Related Enzyme Inhibition

Quinazolinone derivatives have been widely investigated for their anti-inflammatory potential, with a particular focus on the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase-2 (COX-2) Inhibition

Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Several 2,3-disubstituted-4(3H)-quinazolinone derivatives have shown effective and selective inhibition of COX-2. sapub.org

For instance, a series of novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives possessing para-sulfonamide groups were synthesized and evaluated for their COX-2 inhibitory activity. mdpi.com The most active compound in this series, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM. mdpi.com

In another study, some 2-mercapto-4(3H)-quinazolinone derivatives were evaluated for their COX-1/COX-2 inhibitory activity. rsc.org Several compounds showed potent and selective COX-2 inhibition with IC50 values in the range of 0.08–0.20 µM, which were comparable to or even better than the reference drug celecoxib (B62257) (IC50 = 0.09 µM). rsc.org These compounds showed no inhibition of COX-1 at concentrations up to 25 µM, indicating a high selectivity index. rsc.org

Compound/DerivativeCOX-2 InhibitionSelectivityReference
4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide47.1% at 20 μM- mdpi.com
2-Mercapto-4(3H)-quinazolinone derivatives (e.g., 4b, 7c, 13b)IC50 = 0.08–0.20 µMHighly selective over COX-1 rsc.org

Other Pharmacological Activities

Beyond the aforementioned activities, derivatives of this compound have been explored for a variety of other pharmacological effects.

Anticancer Activity: Numerous quinazolinone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. mdpi.comnih.gov For example, 2-styrylquinazolin-4(3H)-ones and their methoxy-substituted analogues have exhibited sub-micromolar potency in growth inhibition against a broad panel of human cancer cell lines. rsc.org The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization. rsc.org

Analgesic Activity: Several quinazolinone derivatives have demonstrated significant analgesic properties. mdpi.comnih.gov In some studies, the analgesic activity of synthesized compounds was found to be comparable to or even greater than that of standard drugs like diclofenac (B195802) sodium. researchgate.net

Antioxidant Activity: The antioxidant potential of 2-substituted quinazolin-4(3H)-ones has been investigated using various assays. nih.govnih.govmdpi.com The presence of hydroxyl and methoxy groups on the phenyl ring at the 2-position is crucial for antioxidant activity. nih.govnih.gov Some derivatives, particularly those with ortho-dihydroxy substitutions, have shown potent antioxidant and metal-chelating properties. nih.govnih.gov

Anticonvulsant Activity: Certain quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant properties, with some exhibiting moderate to significant activity compared to standard drugs like diazepam. mdpi.comnih.gov The proposed mechanism for some of these compounds involves the positive allosteric modulation of the GABAA receptor. mdpi.com

Antipsychotic-like Properties: A novel series of 2,6-disubstituted (3H)-quinazolin-4-ones has been synthesized and evaluated for their negative allosteric modulator activity on the mGlu7 receptor, showing potential for the treatment of schizophrenia. nih.govmdpi.com One derivative, ALX-171, demonstrated antipsychotic-like activity in animal models. nih.govmdpi.com

Cholinesterase Enzyme Inhibition

Derivatives of the quinazolinone scaffold have been investigated for their potential to inhibit cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can lead to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function.

In a study exploring 2,3-dihydroquinazolin-4(1H)-one derivatives, several compounds demonstrated notable inhibitory activity against both AChE and BChE. For instance, compound 4c (6,8-dibromo-2-(3-bromo-4-chloro-phenyl)-2,3-dihydro-1H-quinazolin-4-one) emerged as a potent dual inhibitor with IC50 values of 3.7 ± 1.05 µM for AChE and 13.7 ± 0.64 µM for BChE. ijcce.ac.ir The study highlighted that the presence of chloro or methoxy groups on the benzaldehyde (B42025) portion of the molecule contributed to potent cholinesterase inhibition. ijcce.ac.ir Kinetic studies indicated that the most active compounds displayed a noncompetitive mode of inhibition for AChE and a competitive mode for BChE. doaj.org Molecular docking studies further elucidated the binding interactions of these derivatives within the active sites of both enzymes. ijcce.ac.irdoaj.org

Another study focused on newly designed quinazolinone derivatives for their anti-acetylcholinesterase activity. The preliminary in vitro results identified compounds 4b, 5a, 6f, 6h, and 7b as having significant AChE inhibitory effects, warranting further in vivo evaluation. nih.gov These findings suggest that the quinazolinone framework is a promising scaffold for the development of novel cholinesterase inhibitors. nih.gov

Table 1: Cholinesterase Inhibition by Quinazolinone Derivatives

Compound Target Enzyme IC50 (µM)
4c AChE 3.7 ± 1.05

| 4c | BChE | 13.7 ± 0.64 |

Antidiabetic Potential

Glucokinase (GK) plays a crucial role in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. A study focused on designing quinazolin-4-one derivatives as glucokinase activators (GKAs) identified several potent compounds. Molecular docking studies indicated that these compounds bind to the allosteric site of the human glucokinase enzyme. researchgate.net

Among the synthesized derivatives, compounds 3 and 4 demonstrated the highest GK activation, with EC50 values of 632 nM and 516 nM, respectively. These values are comparable to standard GKAs like RO-281675 and piragliatin. In vivo studies using an oral glucose tolerance test in normal rats confirmed the glucose-lowering effects of these compounds, with compounds 3 and 4 significantly reducing blood glucose levels. researchgate.net In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions suggested that these compounds have the potential to be orally active antidiabetic agents. researchgate.net

Table 2: Glucokinase Activation by Quinazolin-4-one Derivatives

Compound EC50 (nM)
3 632

| 4 | 516 |

Inhibition of α-glucosidase is an established approach to manage postprandial hyperglycemia in diabetic patients. Several studies have reported the synthesis and evaluation of quinazolin-4(3H)-one derivatives as α-glucosidase inhibitors.

One study synthesized a series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety. Among these, compound 7b was the most potent inhibitor, with an IC50 value of 14.4 µM, which is approximately 53 times more potent than the standard drug acarbose (B1664774). nih.gov Kinetic studies revealed that compound 7b acts as a competitive inhibitor of α-glucosidase. nih.gov

Another investigation of 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde and anilines also showed potent α-glucosidase inhibitory activity. Compounds 4h and 4i from this series exhibited stronger enzyme inhibitory potential than acarbose. nih.govacs.org Furthermore, a different study identified 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ ) as potent non-competitive inhibitors of α-glucosidase, with IC50 values of 12.5 ± 0.1 µM and 15.6 ± 0.2 µM, respectively. nih.gov

Table 3: Alpha-Glucosidase Inhibition by Quinazolin-4(3H)-one Derivatives

Compound IC50 (µM) Inhibition Type
7b 14.4 Competitive
CQ 12.5 ± 0.1 Non-competitive

| BQ | 15.6 ± 0.2 | Non-competitive |

Anticonvulsant Effects

The quinazolin-4(3H)-one scaffold is a well-known pharmacophore in the development of anticonvulsant agents, with methaqualone being a notable historical example. mdpi.com Research has continued to explore new derivatives with improved efficacy and safety profiles.

Studies have shown that substitutions at various positions of the quinazolinone ring significantly influence anticonvulsant activity. For instance, the introduction of different pharmacophore groups at the side chain can lead to compounds with significant activity. nih.gov The anticonvulsant activity of these derivatives is often attributed to their ability to modulate GABA-A receptors, similar to methaqualone. mdpi.com

In one study, a series of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives were synthesized and evaluated. Several compounds, such as 4b, 7b-f, 8a, and 9b , exhibited significant anticonvulsant activity when compared to diazepam. The structure-activity relationship indicated that the nature of substituents at both position 2 and 3 of the quinazolin-4-(3H)-one ring plays a crucial role in their anticonvulsant potency. nih.gov

Antimalarial Effects

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. The quinazolinone scaffold, inspired by the natural product febrifugine, has been a basis for the design of new antimalarial compounds. nih.gov

A series of 2-substituted and 2,3-substituted quinazolin-4(3H)-one derivatives were synthesized and showed antimalarial activity against Plasmodium berghei in mice. nih.gov These compounds are believed to exert their effect by interfering with the maturation of the parasite. nih.gov For example, compound 5a was found to be highly effective, producing 100% cures at a dose of 50 mg/kg. nih.gov The 4-quinazolinone moiety, along with specific substitutions, is considered essential for the observed antimalarial activity. nih.gov

Another study focused on optimizing 2-anilino quinazoline derivatives, which led to the identification of compounds with potent activity against asexual P. falciparum parasites. For example, the para-methoxy substituted compound 1 and the meta-methoxy compound 23 showed EC50 values of 124 nM and 230 nM, respectively. acs.org

Table 5: Antimalarial Activity of Quinazolinone Derivatives

Compound Target/Model Activity Metric Value
5a P. berghei in mice % Cure 100% at 50 mg/kg
1 P. falciparum EC50 124 nM

| 23 | P. falciparum | EC50 | 230 nM |

Structure Activity Relationships Sar and Lead Optimization Studies of 2 Methoxy 1h Quinazolin 4 One Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological profile of 2-methoxy-1H-quinazolin-4-one derivatives can be significantly altered by the introduction of various functional groups at different positions on the quinazolinone core.

Impact of Substitutions on the Quinazolinone Ring System (e.g., C2, N3, C4, C5, C6, C7, C8)

The quinazolinone scaffold offers multiple positions for substitution, with each site playing a distinct role in the molecule's interaction with biological targets. Structure-activity relationship studies have highlighted that substitutions at the C2 and N3 positions are particularly crucial for modulating the activity of these compounds. researchgate.net

At the C2 position , the introduction of substituted aryl groups has been a common strategy to enhance biological effects. For instance, the presence of a 2-methoxyphenyl group at C2, in conjunction with a basic side chain at C8, has been shown to significantly enhance cytotoxic activity against various cancer cell lines. nih.gov Similarly, the substitution of a phenyl ring at the C2 position is a key feature in some derivatives with antioxidant properties. mdpi.com The nature of the substituent on this phenyl ring is also critical; for example, in a series of 2-(styryl)quinazolin-4(3H)-ones designed as tubulin polymerization inhibitors, the position of a methoxy (B1213986) group on the styryl ring dramatically influenced activity. rsc.org The ortho- and meta-methoxy substituted compounds showed potent sub-micromolar cytotoxicity and inhibited tubulin polymerization, while the para-methoxy analog was the least active. rsc.org

The N3 position is another critical site for modification. Attaching different heterocyclic rings at this position has been explored to improve chemotherapeutic activity. researchgate.net

Substitutions on the benzene (B151609) ring of the quinazolinone core (C5, C6, C7, C8 ) also play a significant role. The introduction of a basic side chain at the C8 position has been investigated to optimize biological activity in antiproliferative agents. nih.gov Furthermore, the presence of halogen atoms at the C6 and C8 positions can enhance the antimicrobial activities of quinazolinone derivatives. nih.gov A study on quinazolin-4(3H)-one based tyrosine kinase inhibitors showed that modifications at the C6 position with halogens or methoxy groups were part of the design strategy. nih.gov

Role of Methoxy Groups and Other Electron-Donating/Withdrawing Moieties

Methoxy groups, being electron-donating, have a profound impact on the biological activity of this compound derivatives, influencing their potency and selectivity. Their effect is highly dependent on their position within the molecule.

As previously mentioned, a methoxy group on a phenyl ring at the C2 position can enhance cytotoxic activity. nih.gov In the context of antioxidant activity, the presence of a methoxy group in conjunction with a hydroxyl group on the C2-phenyl ring is often required for activity. mdpi.com For example, 2-(2-hydroxy-5-methoxyphenyl)quinazolin-4(3H)-one and 2-(2-hydroxy-4-methoxyphenyl)quinazolin-4(3H)-one have been synthesized and evaluated for their antioxidant properties. mdpi.com

The influence of methoxy groups extends to other biological targets as well. For instance, 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio)nicotinic acid demonstrated broad-spectrum antimicrobial activity. nih.gov In another study, compounds bearing chloro or methoxy groups showed good antimicrobial activity. nih.gov Research on anti-inflammatory agents has also suggested that methoxy groups on the aryl rings of 2,3-diaryl-3H-quinazolin-4-ones can have a positive effect on potency. juniperpublishers.com

The following table summarizes the biological activity of some quinazolinone derivatives where the effect of methoxy and other substituents can be observed.

Compound IDStructureBiological ActivityReference
1 2-(2-methoxystyryl)quinazolin-4(3H)-oneSub-µM cytotoxicity, Tubulin polymerization inhibitor rsc.org
2 2-(3-methoxystyryl)quinazolin-4(3H)-oneSub-µM cytotoxicity, Tubulin polymerization inhibitor rsc.org
3 2-(4-methoxystyryl)quinazolin-4(3H)-oneLeast active in the series rsc.org
4 2-(2-hydroxy-4-methoxyphenyl)quinazolin-4(3H)-oneAntioxidant mdpi.com
5 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio)nicotinic acidAntimicrobial nih.gov

Identification of Key Pharmacophoric Features

Pharmacophore modeling is instrumental in identifying the essential structural features required for the biological activity of this compound derivatives. For the broader class of quinazolinones, a common pharmacophore model often includes a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring. researchgate.net

Scaffold Hopping and Isosteric Replacement Strategies

Scaffold hopping is a powerful strategy in drug discovery to identify novel core structures with similar biological activities but potentially improved properties. This approach has been applied to quinazolinone derivatives. For example, starting from a lead compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, scaffold hopping through C-ring expansion and isometric replacement of the A/B-ring led to the discovery of new potent tubulin polymerization inhibitors. nih.govresearchgate.net

Another study employed scaffold hopping to move from a thienopyrimidinone scaffold to quinazolinone derivatives as allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. This work led to the synthesis of compounds like 2-(3,4-dihydroxyphenyl)-6-methoxyquinazolin-4(3H)-one. nih.gov

Lead Compound Identification and Optimization Methodologies

The identification and optimization of lead compounds are critical steps in the drug discovery pipeline. For quinazolinone derivatives, this process often begins with a hit compound identified through screening or rational design. Subsequent optimization involves systematic modifications of the lead structure to improve potency, selectivity, and pharmacokinetic properties. acs.org

A typical lead optimization workflow for quinazolinone-based compounds may involve:

Synthesis of Analogs: Creating a library of derivatives by introducing various substituents at different positions of the quinazolinone ring. nih.gov

Biological Evaluation: Screening the synthesized compounds for their activity against the target of interest.

SAR Analysis: Correlating the structural changes with the observed biological activity to guide further design.

In Silico Modeling: Using computational tools like molecular docking and QSAR to understand the binding modes and predict the activity of new designs. nih.gov

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to ensure they are suitable for further development.

This iterative process of design, synthesis, and testing allows for the refinement of the lead compound into a potential drug candidate.

Computational Chemistry and Molecular Modeling Approaches for 2 Methoxy 1h Quinazolin 4 One Research

Molecular Docking Investigations

A detailed ligand-protein interaction profile for 2-methoxy-1H-quinazolin-4-one cannot be provided without specific docking studies.

The identification of specific target binding pockets for this compound has not been reported in the available research.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

There are no specific molecular dynamics simulation studies reported for this compound to elucidate its binding mechanisms.

In Silico Prediction of Pharmacological Activity

While in silico methods are commonly used to predict the pharmacological activity of quinazolinone derivatives, specific predictions for this compound have not been detailed in the literature.

Preclinical Evaluation of 2 Methoxy 1h Quinazolin 4 One Derivatives

In Vitro Pharmacological Profiling

In vitro pharmacological profiling involves a battery of tests to determine the biological activity of the synthesized compounds at a cellular and molecular level. These assays provide insights into target engagement, pathway modulation, and specific molecular interactions.

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays are fundamental in determining the cytotoxic effects of 2-methoxy-1H-quinazolin-4-one derivatives against various cancer cell lines. These studies reveal the broad-spectrum cytotoxic potential and cellular mechanisms of action, such as cell cycle arrest and apoptosis induction.

A study involving a series of 2,3-dihydroquinazoline-4(1H)-ones and quinazoline-4(3H) ones, including methoxy-substituted analogues, demonstrated broad-spectrum cytotoxicity across a panel of human cancer cell lines. nih.govrsc.org Notably, compounds such as 2-(2-methoxystyryl)quinazolin-4(3H)-one (64) and 2-(3-methoxystyryl)quinazolin-4(3H)-one (65) exhibited sub-micromolar potency growth inhibition. nih.gov Specifically, compound 64 induced G2/M cell cycle arrest, a characteristic indicative of tubulin polymerization inhibition. nih.govrsc.org

Another series of quinazolin-4(3H)-one derivatives was evaluated for cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov The results indicated that many of the tested compounds showed significantly higher cytotoxicity compared to the standard drug lapatinib. nih.gov For instance, quinazolinone hydrazides generally exhibited greater inhibitory activity against MCF-7 cells than their ester counterparts. nih.gov

Furthermore, novel 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives were assessed for their antiproliferative activities against several cancer cell lines including HepG2, U251, PANC-1, A549, and A375. nih.gov One promising candidate, compound 32, not only displayed potent broad-spectrum anticancer activity but was also shown to disrupt cellular microtubule networks, arrest the cell cycle at the G2/M phase, and induce apoptosis by up-regulating the expression of cleaved PARP-1 and caspase-3. nih.gov

Similarly, quinazolinone-based hybrids incorporating 1,2,3-triazole and glycoside moieties have shown moderate to excellent cytotoxic efficacy against MCF-7 and HCT-116 cancer cell lines. nih.gov The pro-apoptotic activity of these compounds was investigated, revealing their ability to modulate key proteins involved in apoptosis, such as Bax and Bcl-2, as well as the tumor suppressor p53. nih.gov

Table 1: Cytotoxicity of Selected Quinazolin-4(3H)-one Derivatives in Cancer Cell Lines

Enzyme Inhibition Assays for Specific Molecular Targets

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes that play crucial roles in disease pathogenesis, particularly in cancer and metabolic disorders.

In the realm of cancer therapy, these derivatives have been identified as potent inhibitors of multiple tyrosine kinases. nih.gov For example, compounds 2i and 3i demonstrated strong inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), with IC₅₀ values of 0.173 ± 0.012 µM and 0.177 ± 0.032 µM, respectively, comparable to the standard imatinib. nih.gov These compounds also showed excellent inhibition of HER2 and EGFR tyrosine kinases. nih.gov Other research has focused on developing dual inhibitors, such as quinazolin-4-one-based hydroxamic acids that potently and selectively target PI3Kγ, PI3Kδ, and HDAC6 enzymes. nih.gov Another study highlighted a derivative, compound 5d , as a multi-targeted kinase inhibitor with significant activity against HER2, EGFR, and VEGFR2. mdpi.com

Beyond cancer, imines bearing a quinazolin-4(3H)-one core have been synthesized and evaluated as inhibitors of several metabolic enzymes. bezmialem.edu.trmatilda.science These compounds showed potent inhibitory activity against α-Glycosidase, with IC₅₀ values ranging from 0.34 to 2.28 nM, which is more potent than the standard inhibitor acarbose (B1664774) (3.18 nM). bezmialem.edu.tr They also demonstrated significant inhibition of Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and human Carbonic Anhydrase I–II (hCA I–II). bezmialem.edu.tr Additionally, certain quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds have been evaluated as antimicrobial agents that target the E. coli DNA gyrase enzyme, with some compounds showing more potent inhibition than the reference drug Novobiocin. mdpi.com

Table 2: Enzyme Inhibitory Activity of Selected Quinazolin-4-one Derivatives

Tubulin Polymerization Assays

Tubulin is a critical target for anticancer drugs as it plays a central role in mitosis. nih.govrsc.org Several this compound derivatives have been specifically evaluated for their impact on tubulin polymerization.

In a study of 2,3-dihydroquinazoline-4(1H)-ones and quinazoline-4(3H) ones, specific analogues were found to modulate tubulin polymerization. nih.govrsc.org Compounds such as 2-(2-methoxystyryl)quinazolin-4(3H)-one (64 ) and 2-(3-methoxystyryl)quinazolin-4(3H)-one (65 ) were identified as inhibitors of tubulin polymerization, leading to reduced microtubule formation. nih.govrsc.org The position of the methoxy (B1213986) substituent on the styryl ring was found to influence activity, with the ortho and meta positions (compounds 64 and 65) showing inhibitory effects, while the para substituted analogue, 2-(4-methoxystyryl)quinazolin-4(3H)-one (50 ), was the least active. nih.govrsc.org The inhibitory action of these compounds was consistent with their ability to induce G₂ + M cell cycle arrest. nih.govrsc.org

Another investigation focused on novel 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors. nih.gov The most promising candidate from this series, compound 32 , was confirmed to inhibit tubulin polymerization in vitro, which correlated with its ability to disrupt microtubule networks in cancer cells and induce apoptosis. nih.gov Molecular docking studies further supported these findings, suggesting that compound 32 occupies a known binding site on tubulin. nih.gov

Table 3: Effect of Methoxy-Substituted Quinazolin-4(3H)-one Derivatives on Tubulin Polymerization

Antioxidant Property Evaluation

The antioxidant potential of 2-substituted quinazolin-4(3H)-ones has been a subject of investigation, with studies employing various assays to determine their ability to scavenge free radicals. nih.govnih.govorientjchem.org The structure-activity relationship is heavily influenced by the nature and position of substituents on the 2-phenyl ring. nih.govmdpi.com

Research has shown that for a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, the presence of at least one hydroxyl group, in addition to a methoxy substituent, is often required. nih.govnih.govmdpi.com For instance, the compound 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e ) was identified as a potent antioxidant with promising metal-chelating properties. nih.govnih.gov Derivatives with two hydroxyl groups in the ortho position on the phenyl ring also demonstrated metal-chelating capabilities. nih.govnih.gov

Different methods have been used to evaluate these properties, including the DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (CUPric Reducing Antioxidant Capacity) assays. nih.govmdpi.com The ABTS and CUPRAC assays were reported to be more sensitive and reliable for this class of compounds compared to the DPPH assay. nih.govmdpi.com Some synthesized compounds, particularly those with ortho diphenolic structures, exerted a stronger antioxidant effect than standards like ascorbic acid and Trolox. orientjchem.orgmdpi.com The linkage of the quinazolin-4-one and phenol (B47542) scaffolds is a strategy aimed at increasing antioxidant activity through an additive effect. mdpi.com

Table 4: Antioxidant Activity of Selected Quinazolin-4(3H)-one Derivatives

In Vivo Efficacy Studies in Preclinical Animal Models

Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models to assess their efficacy in a more complex biological system. These studies are crucial for validating the therapeutic potential of the drug candidates.

Tumor Growth Inhibition in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo antitumor activity of new chemical entities.

A study on 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives identified a lead candidate, compound 32 , which had previously shown potent in vitro antiproliferative activity and inhibition of tubulin polymerization. nih.gov When evaluated in vivo, compound 32 was found to significantly inhibit the tumor growth of a HepG2 (human liver cancer) xenograft in a nude mouse model. nih.gov This antitumor effect was achieved through oral administration, highlighting its potential bioavailability and efficacy in a living organism. nih.gov

Table 5: In Vivo Antitumor Efficacy in Xenograft Model

Antidiabetic Efficacy in Animal Models

Derivatives of this compound have been investigated for their potential as antidiabetic agents in various preclinical animal models. Research has focused on their ability to lower blood glucose levels and affect related metabolic parameters.

One area of investigation involves the development of quinazoline-sulfonylurea hybrids. In a study using streptozotocin (B1681764) (STZ)-induced hyperglycemic rats, these hybrid compounds were evaluated for their in vivo anti-hyperglycemic effects. nih.gov Several of the synthesized compounds demonstrated a significant reduction in blood glucose levels when compared to the reference drug, glibenclamide. nih.gov For instance, compound VI-6-a showed a 78.2% reduction in blood glucose, while glibenclamide produced a 55.4% reduction. nih.gov Furthermore, certain derivatives exhibited a more prolonged antidiabetic effect than the reference drug. nih.gov

Another study explored 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde. In animal models, these derivatives were observed to decrease plasma triglycerides, nonesterified free fatty acids, and glucose. nih.gov Notably, compounds 4j and 4l were identified as being particularly effective in reducing blood sugar levels. nih.gov The research also highlighted the potential of compound 4h in lowering cholesterol and triglyceride levels, suggesting a potential role in managing hyperlipidemia associated with diabetes. nih.gov

The mechanism of action for some quinazolinone derivatives has been linked to the inhibition of enzymes such as α-glucosidase. semanticscholar.orgsemanticscholar.org By inhibiting this enzyme, the breakdown of carbohydrates in the intestine is slowed, leading to a more gradual rise in blood glucose after meals. For example, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) were identified as potent inhibitors of α-glucosidase. semanticscholar.org

The following table summarizes the antidiabetic efficacy of selected this compound derivatives in animal models.

Table 1: Antidiabetic Efficacy of Quinazolinone Derivatives

Compound Animal Model Key Findings
VI-6-a STZ-induced diabetic rats 78.2% reduction in blood glucose levels. nih.gov
V STZ-induced diabetic rats 73.9% reduction in blood glucose levels. nih.gov
IV-4 STZ-induced diabetic rats 71.4% reduction in blood glucose levels. nih.gov
4j and 4l Not specified Uniquely reducing blood sugar levels. nih.gov
4h Not specified Reducing effects on cholesterol and triglyceride levels. nih.gov

| Glibenclamide (Reference) | STZ-induced diabetic rats | 55.4% reduction in blood glucose levels. nih.gov |

This table is for informational purposes only and is based on preclinical data. The compounds listed are not approved for human use.

Anticonvulsant Activity in Animal Seizure Models

The anticonvulsant properties of this compound derivatives have been evaluated in several animal models of seizures, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models are used to identify compounds that can prevent seizure spread and those that can raise the seizure threshold, respectively. nih.govnih.gov

In one study, two series of 2,3-disubstituted quinazolin-4(3H)-one derivatives were assessed in the pentylenetetrazole (PTZ)-induced seizure model in mice. mdpi.com The evaluation considered the percentage of protection against seizures, the latency to the onset of the first seizure, and the reduction in the number of seizures. mdpi.com The results indicated that the tested compounds possess potential anticonvulsant activity, with one series, in particular, showing more favorable outcomes. mdpi.com

Another investigation focused on novel fluorinated quinazoline (B50416) derivatives, which were evaluated for their anticonvulsant activity and neurotoxicity. researchgate.net The anticonvulsant screening of these compounds showed considerable activity for all newly synthesized derivatives. researchgate.net Specifically, compounds 5b, 5c, and 5d demonstrated the highest anticonvulsant activities in experimental mice. researchgate.net The mechanism of action for some quinazolinone derivatives is believed to involve the modulation of the GABA-A receptor, a key inhibitory neurotransmitter system in the central nervous system. nih.govmdpi.com

Further research on 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives revealed that several compounds exhibited significant anticonvulsant activity when compared to diazepam. nih.gov The structure-activity relationship studies from this research indicated that the nature and position of substituents on the quinazolinone ring play a crucial role in their anticonvulsant potency. nih.gov For example, compounds 7d and 7f were found to be more active than their structural analogues 7a and 7c. nih.gov

The following table presents data on the anticonvulsant activity of selected this compound derivatives.

Table 2: Anticonvulsant Activity of Quinazolinone Derivatives in the PTZ-Induced Seizure Model

Compound Outcome Measure Result
Series 'b' derivatives General Activity Showed more favorable results in protection against PTZ, latency to first seizure, and reduction in seizure number compared to series 'a'. mdpi.com
Compound 8b Potency Particularly noted for its favorable results within the 'b' series. mdpi.com
Compound 2c Protection 100% protection against PTZ-induced clonic convulsions. researchgate.net

| Compounds 4a, 6a, 9b, 10a | Protection | 83.3% protection against PTZ-induced convulsions. researchgate.net |

This table is for informational purposes only and is based on preclinical data. The compounds listed are not approved for human use.

Future Research Directions and Therapeutic Prospects of 2 Methoxy 1h Quinazolin 4 One

Emerging Targets and Novel Applications

While the broader class of quinazolinones has been explored for various therapeutic applications, research on 2-methoxy-1H-quinazolin-4-one and its close derivatives has predominantly focused on oncology. However, the unique properties conferred by the 2-methoxy substitution are opening doors to new therapeutic avenues.

Recent studies have highlighted the potential of 2-methoxyphenyl substituted quinazolinones as potent anticancer agents. For instance, a compound bearing a 2-methoxyphenyl substitution, alongside a basic side chain, demonstrated significant antiproliferative activity against a panel of nine cancer cell lines nih.gov. This activity is, in part, attributed to the inhibition of protein kinases, crucial regulators of cellular signaling pathways that are often dysregulated in cancer nih.gov. The quinazolinone scaffold is a known inhibitor of tyrosine kinases, and the specific substitution pattern of this compound derivatives can be fine-tuned to achieve selectivity for different kinases nih.gov.

Another promising anticancer mechanism for derivatives of this compound is the inhibition of tubulin polymerization. Tubulin is a key component of the cytoskeleton and is essential for cell division, making it an attractive target for cancer therapy nih.govrsc.orgnih.gov. Specifically, 2-(2-methoxystyryl)quinazolin-4(3H)-one has been identified as a tubulin polymerization inhibitor nih.govrsc.org. Studies have shown that the position of the methoxy (B1213986) group on the styryl ring significantly impacts cytotoxic activity, with the ortho-substituted analog exhibiting the highest potency nih.govrsc.org. This inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells nih.govnih.govnih.gov.

Beyond cancer, the general class of quinazolinones has shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties, suggesting that this compound could be a valuable lead for developing therapies for other diseases.

Challenges and Opportunities in Rational Drug Design

The rational design of this compound-based therapeutics presents both challenges and opportunities. A key challenge lies in achieving target selectivity to minimize off-target effects and associated toxicities. The quinazolinone scaffold is known to interact with a multitude of biological targets, and therefore, careful structural modifications are necessary to design compounds that bind with high affinity and selectivity to the desired target.

However, this inherent promiscuity also presents an opportunity for developing multi-target drugs, which can be particularly effective for treating complex diseases like cancer. The structure-activity relationship (SAR) studies of 2-methoxy-substituted quinazolinones provide valuable insights for rational drug design. For example, it has been observed that the position of the methoxy group can significantly influence biological activity. In the case of 2-(methoxystyryl)quinazolin-4(3H)-ones, a shift in the methoxy group from the ortho to the para position on the styryl ring leads to a decrease in both cytotoxicity and tubulin polymerization inhibition nih.govrsc.org. This highlights the importance of precise structural modifications in optimizing the pharmacological profile of these compounds.

Computational modeling and in silico screening are powerful tools that can aid in the rational design of this compound derivatives. Molecular docking studies can predict the binding modes of these compounds to their target proteins, providing a basis for designing modifications that enhance binding affinity and selectivity. For instance, molecular modeling of 2-(methoxystyryl)quinazolin-4(3H)-one has shown well-conserved interactions within the colchicine (B1669291) binding pocket of tubulin, validating it as a target nih.govrsc.org.

Furthermore, the exploration of the chemical space around the this compound scaffold offers significant opportunities. By systematically modifying the core structure and its substituents, it is possible to develop a library of compounds with diverse pharmacological properties, increasing the chances of identifying potent and selective drug candidates.

Innovative Synthetic Strategies for Enhanced Structural Diversity

The development of innovative and efficient synthetic strategies is crucial for exploring the therapeutic potential of this compound and its analogs. Traditional methods for synthesizing quinazolinones often involve harsh reaction conditions and limited substrate scope. Modern synthetic chemistry is focused on developing greener, more efficient, and versatile methods to generate a wide range of structurally diverse compounds for biological screening.

One of the key starting materials for the synthesis of 2-methoxy-substituted quinazolinones is 2-methoxybenzoic acid nih.gov. A straightforward methodology involves the conversion of 2-methoxybenzoic acid to its corresponding anhydride, followed by reaction with an appropriate aminobenzoic acid derivative to form an amide, which is then cyclized to the quinazolinone core nih.gov.

To enhance structural diversity, combinatorial and solid-phase synthesis approaches can be employed. These techniques allow for the rapid generation of large libraries of compounds by systematically varying the substituents on the quinazolinone scaffold. For example, different amines can be introduced to modify the side chains, leading to a diverse set of analogs for structure-activity relationship studies nih.gov.

Furthermore, the development of "green" synthetic methods is a key focus in modern medicinal chemistry. These methods aim to reduce the environmental impact of chemical synthesis by using less hazardous reagents and solvents and improving atom economy. The application of green chemistry principles to the synthesis of this compound derivatives will not only make the process more sustainable but also potentially more cost-effective.

The exploration of novel catalytic systems and multicomponent reactions can also lead to more efficient and versatile synthetic routes. These innovative strategies will be instrumental in generating a diverse array of this compound derivatives, which is essential for the comprehensive exploration of their therapeutic potential and the identification of new drug candidates.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic protocols for 2-methoxy-1H-quinazolin-4-one, and how can reaction conditions be optimized for higher yields? A: Synthesis typically involves cyclization of anthranilic acid derivatives with methoxy-containing reagents. For example, coupling 2-aminobenzoic acid with methoxyacetyl chloride under reflux in ethanol, followed by cyclization using ammonium acetate. Optimization includes solvent selection (e.g., ethanol vs. DMSO for polarity control) and temperature modulation (80–120°C) to balance reaction kinetics and byproduct formation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Structural Confirmation Techniques

Q: Which analytical methods are most reliable for confirming the structure of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while quinazolinone NH appears as a broad singlet at δ 10–12 ppm .
  • X-ray crystallography : Resolves spatial arrangement of the methoxy group and quinazolinone core, with typical C–O–C angles of 110–115° .
    Mass spectrometry (ESI-MS) confirms molecular weight (C₉H₈N₂O₂: 178.06 g/mol) with fragmentation patterns matching theoretical predictions.

Biological Activity Profiling

Q: How can researchers evaluate the biological activity of this compound in anticancer studies? A: Use standardized assays:

  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Kinase inhibition screening : Assess binding affinity to EGFR or VEGFR using fluorescence polarization assays .
    Control experiments with structurally similar analogs (e.g., 2-chloro-7-ethoxy derivatives) help isolate the methoxy group’s role in activity .

Advanced Synthetic Challenges

Q: How do competing reaction pathways impact the synthesis of this compound, and how can side products be minimized? A: Common side reactions include:

  • Over-oxidation : Methoxy group degradation under harsh conditions (e.g., excess H₂O₂), mitigated by stepwise reagent addition .
  • Dimerization : Occurs at high concentrations; dilute reaction mixtures (<0.1 M) and low temperatures (0–5°C) suppress this .
    LC-MS monitoring identifies intermediates, enabling real-time adjustments .

Data Contradictions in Biological Studies

Q: How should researchers address discrepancies between in vitro and in vivo activity data for this compound? A: Key factors include:

  • Metabolic stability : Poor oral bioavailability (e.g., rapid hepatic metabolism) may explain reduced in vivo efficacy. Use metabolic profiling (CYP450 assays) to identify degradation pathways .
  • Solubility limitations : Low aqueous solubility (~0.1 mg/mL) may hinder absorption. Co-solvents (e.g., PEG-400) or nanoparticle formulations improve bioavailability .

Computational Modeling Applications

Q: What computational strategies predict the binding modes of this compound to therapeutic targets? A: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions:

  • Docking : Methoxy group forms hydrogen bonds with active-site residues (e.g., Thr766 in EGFR) .
  • ADMET prediction : Tools like SwissADME assess logP (~2.1) and BBB permeability to prioritize analogs .

Stability and Storage Recommendations

Q: What are the best practices for storing this compound to prevent degradation? A: Store under inert atmosphere (argon) at −20°C in amber vials. Avoid prolonged exposure to light or moisture, which hydrolyzes the methoxy group. Periodic HPLC analysis (C18 column, acetonitrile/water) monitors purity .

Advanced Analytical Challenges

Q: How can researchers resolve overlapping signals in NMR spectra of this compound derivatives? A: Use 2D NMR techniques:

  • HSQC : Correlates methoxy ¹H (δ 3.8–4.0) with ¹³C (~55 ppm) to distinguish from alkyl groups .
  • NOESY : Identifies spatial proximity between methoxy protons and aromatic protons, confirming substituent orientation .

Comparative Structure-Activity Relationships (SAR)

Q: How does the methoxy group in this compound influence bioactivity compared to other substituents? A: SAR studies show:

  • Methoxy vs. ethoxy : Methoxy enhances metabolic stability but reduces lipophilicity (logP ↓0.3) .
  • Methoxy vs. chloro : Chloro derivatives exhibit stronger kinase inhibition but higher toxicity (e.g., hERG liability) .

Reproducibility in Synthetic Protocols

Q: Why do synthetic yields vary between laboratories, and how can reproducibility be improved? A: Critical variables include:

  • Catalyst purity : Use freshly distilled triethylamine to avoid amine-induced side reactions .
  • Solvent drying : Anhydrous ethanol (molecular sieves) prevents hydrolysis of intermediates .
    Detailed reporting of reaction parameters (e.g., stirring rate, cooling methods) in publications enhances reproducibility .

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